molecular formula C22H20F3NO5 B2490433 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 848279-08-3

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2490433
CAS No.: 848279-08-3
M. Wt: 435.399
InChI Key: NFBOTMQNUZLUMD-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one family, characterized by a benzopyran-4-one core with diverse substituents. Key structural features include:

  • 3-position: A 4-methoxyphenyl group, contributing to electron-donating properties.
  • 2-position: A trifluoromethyl group, imparting hydrophobicity and metabolic stability.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO5/c1-29-14-4-2-13(3-5-14)18-19(28)15-6-7-17(27)16(12-26-8-10-30-11-9-26)20(15)31-21(18)22(23,24)25/h2-7,27H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBOTMQNUZLUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps. One common approach is to start with a chromenone derivative and introduce the trifluoromethyl group through a trifluoromethylation reaction. The morpholine moiety can be added via a nucleophilic substitution reaction. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the chromenone core can produce a dihydro derivative .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound has shown promise in the treatment of certain diseases due to its potential therapeutic properties. Research is ongoing to explore its efficacy and safety in clinical settings .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the morpholine moiety contributes to its solubility and bioavailability. The chromenone core is responsible for its overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differences:

Compound Substituents Key Structural Differences Identifiers References
Target Compound : 7-Hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-MeO-Ph; 7: -OH; 8: Morpholinyl-Me; 2: CF₃ Reference compound for comparison. CAS: 315233-63-7
7-Methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 3: Ph; 7: -OMe; 8: -Me; 2: CF₃ Lacks hydroxyl and morpholine; methyl at position 8 reduces polarity. MDL: MFCD01995537
7-Hydroxy-3-(2-methoxyphenyl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one 3: 2-MeO-Ph; 7: -OH; 8: Morpholinyl-Me; 2: H (default) Methoxy at 2-position phenyl; absence of CF₃ at position 2 reduces steric bulk. RN: 6152-13-2
3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4H-chromen-4-one 3: 4-Cl-Ph; 7: -OH; 8: Morpholinyl-Me; 2: -Me Chlorophenyl enhances lipophilicity; methyl at position 2 reduces electronic effects of CF₃. -
8-[(Dimethylamino)methyl]-7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-MeO-Ph; 7: -OMe; 8: (Me₂N)-Me; 2: CF₃ Dimethylamino at position 8 increases basicity; methoxy at 7 reduces hydrogen bonding. MDL: MFCD03089332
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-Cl-Ph; 7: -OH; 8: 4-Me-piperazinyl-Me; 2: CF₃ Piperazine replaces morpholine, altering solubility and binding affinity. MDL: MFCD01650135
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one 3: 4-Cl-Ph; 7: -OH; 8: (Me₂N)-Me; 2: -Me Dimethylamino and methyl groups reduce steric hindrance compared to CF₃. RN: 848058-59-3
3,5,7-Trihydroxy-8-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one 3: 4-MeO-Ph; 5: -OH; 7: -OH; 8: -OMe; 2: H (default) Additional hydroxyl at position 5 increases polarity; methoxy at 8 alters electron density. RN: 3443-28-5

Key Research Findings and Implications

Structural and Electronic Variations

  • Morpholine vs. Piperazine/Amine Groups: Morpholinylmethyl (target compound) provides moderate polarity and hydrogen-bonding capacity. Dimethylaminomethyl substituents (e.g., ) increase hydrophilicity but reduce steric bulk compared to morpholine.
  • Trifluoromethyl vs. Methyl/Hydrogen at Position 2 :

    • The CF₃ group (target compound) enhances metabolic stability and electronegativity, whereas methyl or hydrogen substituents (e.g., ) may improve synthetic accessibility.

Limitations in Current Evidence

  • No pharmacological or kinetic data (e.g., IC₅₀, logP) are provided in the sources, limiting mechanistic insights.

Biological Activity

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic flavonoid compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

This compound features a chromen-4-one core structure with multiple substituents: a hydroxy group at position 7, a methoxyphenyl group at position 3, and a morpholinylmethyl group at position 8. The trifluoromethyl group at position 2 enhances its chemical properties. The synthesis typically involves multi-step organic reactions, starting from 4-methoxybenzaldehyde and 7-hydroxy-4H-chromen-4-one, followed by morpholinylmethylation under acidic conditions .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in oxidative stress and inflammation. It is believed to modulate key signaling pathways, including the NF-κB pathway, which plays a crucial role in immune response and inflammation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including hepatoma (e.g., HepG2), lung (A549), colon (HT-29), and melanoma (A375) cells. For instance, one study reported an IC50 value of approximately 2.57 µM against HepG2 cells, indicating a higher potency compared to traditional chemotherapeutics like sorafenib .

Antioxidant Activity

The compound demonstrates notable antioxidant properties, which are essential for mitigating oxidative stress-related damage in cells. This activity is linked to its ability to scavenge free radicals and enhance cellular antioxidant defenses .

Anti-inflammatory Effects

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one has been shown to reduce inflammatory markers in various models, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one Lacks morpholinylmethyl groupModerate antioxidant activity
7-hydroxy-3-(4-hydroxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one Hydroxy instead of methoxy on phenyl ringEnhanced anti-inflammatory effects

The presence of the morpholinylmethyl and trifluoromethyl groups significantly influences the compound's reactivity and biological activity compared to its analogs .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Liver Cancer Model : In a study using HepG2 cells, treatment with the compound resulted in increased apoptosis as evidenced by elevated levels of cleaved caspase-3 and p21 proteins. This suggests that the compound may induce programmed cell death in cancerous cells .
  • Inflammatory Model : In an animal model of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the chromen-4-one core. Key steps include:
  • Core Formation : Condensation of phenol derivatives (e.g., 4-methoxyphenylacetophenone) with trifluoromethyl ketones under acidic conditions .

  • Functionalization : Introduction of the morpholinylmethyl group via Mannich reaction using morpholine, formaldehyde, and catalytic acetic acid at 60–80°C .

  • Optimization : Reaction yields (~60–75%) depend on temperature control and solvent selection (e.g., ethanol or DMF). Impurities are minimized using column chromatography (silica gel, ethyl acetate/hexane eluent) .

    • Data Table :
StepReagents/ConditionsYield RangeKey Challenges
Core FormationH₂SO₄, 80°C, 12h50–60%Competing side reactions (e.g., over-oxidation)
Morpholine AdditionMorpholine, CH₂O, AcOH, 70°C65–75%Steric hindrance at C-8 position

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identifies π→π* transitions in the chromenone core (λmax ~320–350 nm) .
  • NMR : ¹H NMR (DMSO-d₆) reveals key signals: δ 7.2–7.5 (aromatic protons), δ 3.7–4.1 (morpholine O–CH₂), δ 2.3–2.8 (trifluoromethyl coupling) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in morpholinylmethyl group incorporation?

  • Methodological Answer : Low yields (~50%) at C-8 often arise from steric hindrance. Solutions include:
  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to activate formaldehyde intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (2h vs. 12h) and improves yield to ~80% .
  • DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) optimize temperature, solvent polarity, and reagent ratios .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer :
  • X-Ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves the trifluoromethyl group’s orientation. SHELXT/SHELXL software automates space-group determination and refines anisotropic displacement parameters .

  • Challenges : Crystal twinning is common due to flexible morpholine substituents. High-resolution data (≤0.8 Å) and TWINLAW in SHELXL mitigate this .

    • Data Table :
ParameterValueSignificance
Space GroupP2₁/cConfirms centrosymmetric packing
R-Factor<5%Validates refinement accuracy

Q. How do structural modifications (e.g., substituent variations) affect biological activity in SAR studies?

  • Methodological Answer :
  • Morpholine Replacement : Substituting morpholine with piperidine reduces antimicrobial activity (MIC increase from 2 μg/mL to >16 μg/mL), highlighting the role of oxygen in hydrogen bonding .
  • Trifluoromethyl Position : Shifting CF₃ to C-6 (vs. C-2) decreases cytotoxicity (IC50 from 10 μM to 50 μM in HeLa cells) due to altered electron-withdrawing effects .

Q. How should researchers address contradictory data in cytotoxicity assays across studies?

  • Methodological Answer : Discrepancies often stem from:
  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 72h). Standardize protocols using CLSI guidelines .
  • Compound Purity : HPLC-MS verification ensures impurities (<2%) do not skew results .
  • Solubility Factors : Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts .

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